Furan-3-yl(5-methylthiophen-2-yl)methanol
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Overview
Description
Furan-3-yl(5-methylthiophen-2-yl)methanol is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their significant roles in various chemical and biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-3-yl(5-methylthiophen-2-yl)methanol typically involves the reaction of furan and thiophene derivatives under specific conditions. One common method is the Van Leusen reaction, which involves the use of tosylmethyl isocyanide (TosMIC) as a key reagent. This reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Furan-3-yl(5-methylthiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan or thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-3-carboxylic acid or thiophene-2-carboxylic acid derivatives, while reduction can produce furan-3-ylmethanol or 5-methylthiophen-2-ylmethanol.
Scientific Research Applications
Furan-3-yl(5-methylthiophen-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Furan-3-yl(5-methylthiophen-2-yl)methanol involves its interaction with specific molecular targets. The compound’s furan and thiophene rings can engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their function. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethanol: A simpler analog with only a furan ring.
Thiophen-2-ylmethanol: Contains only a thiophene ring.
Furan-3-yl(5-methylfuran-2-yl)methanol: Similar structure but with two furan rings.
Uniqueness
Furan-3-yl(5-methylthiophen-2-yl)methanol is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
furan-3-yl-(5-methylthiophen-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2S/c1-7-2-3-9(13-7)10(11)8-4-5-12-6-8/h2-6,10-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYDVJXAKUWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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